molecular formula C16H20N2O B025992 Huperzine b CAS No. 103548-82-9

Huperzine b

Cat. No. B025992
CAS RN: 103548-82-9
M. Wt: 256.34 g/mol
InChI Key: YYWGABLTRMRUIT-HWWQOWPSSA-N
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Description

Huperzine B is an alkaloid derived from Huperzia serrata, a plant that is available as an herbal product in the US . It is under investigation as an acetylcholinesterase inhibitor . Clinical trials in China have shown that Huperzine B is comparably effective to the drugs currently on the market, and may even be somewhat safer in terms of side effects .


Synthesis Analysis

Huperzine B is a member of the Lycopodium alkaloids family . The total syntheses of Huperzine B have been reported in the past decade . A new preparative method was developed for the generation of 16-substituted derivatives of Huperzine B .


Molecular Structure Analysis

Huperzine B has a molecular weight of 256.34 and a chemical formula of C16H20N2O . It belongs to the class of organic compounds known as phenanthrolines .


Chemical Reactions Analysis

Huperzine B has been found to undergo hydroxylation and epoxidation reactions .


Physical And Chemical Properties Analysis

Huperzine B has a density of 1.21±0.1 g/cm3 (Predicted), a boiling point of 533.5±50.0 °C (Predicted), and a flashing point of 216.4°C .

Scientific Research Applications

Alzheimer’s Disease Treatment

Huperzine B is under investigation as an acetylcholinesterase inhibitor . Clinical trials in China have shown that Huperzine B is comparably effective to the drugs currently on the market for Alzheimer’s disease treatment, and may even be somewhat safer in terms of side effects .

Biosynthesis in vitro

Huperzine B can be biosynthesized in vitro from Huperzia selago gametophytes . This is an efficient and effective procedure to optimize the biosynthesis of Huperzine B .

Production by Prothallus Cultures

Huperzine B can be produced by prothallus cultures of Huperzia selago . The prothalia were obtained after 7–18 months .

Production by Endophytic Fungi

Huperzine B can be produced by endophytic fungi from Lycopodiaceae species . Four endophytic fungi were isolated from these Lycopodiaceae plants, which were capable of simultaneously producing both Huperzine A and Huperzine B .

Neurotransmitter Enhancement

Although this is primarily associated with Huperzine A, it’s worth noting that Huperzine B may have similar effects due to their structural similarities . Huperzine A has been found to enhance the release of dopamine, a neurotransmitter involved in motivation and reward, as well as serotonin, a neurotransmitter that regulates mood and sleep .

Source for Pharmaceutical Industry

Huperzine B, along with Huperzine A, is a valuable source for the pharmaceutical industry . The biosynthesis of Huperzine B was several-fold more efficient than in H. selago sporophytes growing in the wild .

Mechanism of Action

Target of Action

Huperzine B is a novel acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in memory and cognition. By inhibiting this enzyme, Huperzine B increases the levels of acetylcholine in the brain .

Mode of Action

Huperzine B interacts with its target, acetylcholinesterase, by binding to it and preventing it from breaking down acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by Huperzine B is the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting acetylcholinesterase, Huperzine B disrupts the normal degradation of acetylcholine, leading to increased levels of this neurotransmitter . The exact downstream effects of this increase in acetylcholine are still being researched, but it is believed to enhance cognitive function .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Huperzine B, as well as their impact on its bioavailability, are currently under investigation .

Result of Action

The primary molecular effect of Huperzine B’s action is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine . On a cellular level, this can result in enhanced communication between neurons, potentially improving cognitive function . Clinical trials in China have shown that Huperzine B is comparably effective to the drugs currently on the market, and may even be somewhat safer in terms of side effects .

Safety and Hazards

Huperzine B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWGABLTRMRUIT-HWWQOWPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908464
Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
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Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease.
Record name Huperzine B
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Product Name

Huperzine b

CAS RN

103548-82-9
Record name Huperzine B
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Record name Huperzine B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03348
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Record name 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol
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Record name Huperzine B, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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